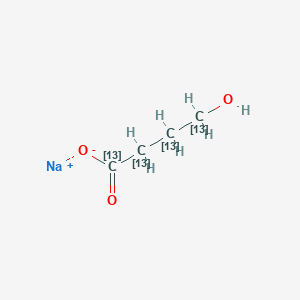

sodium;4-hydroxy(1,2,3,4-13C4)butanoate

説明

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate, also known as sodium butyrate-13C4, is a labeled form of sodium butyrate. Sodium butyrate is the sodium salt of butyric acid, a short-chain fatty acid. The compound is often used in scientific research due to its various effects on cultured mammalian cells, including inhibition of proliferation, induction of differentiation, and modulation of gene expression .

特性

分子式 |

C4H7NaO3 |

|---|---|

分子量 |

130.057 g/mol |

IUPAC名 |

sodium;4-hydroxy(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |

InChIキー |

XYGBKMMCQDZQOZ-UJNKEPEOSA-M |

異性体SMILES |

[13CH2]([13CH2][13C](=O)[O-])[13CH2]O.[Na+] |

正規SMILES |

C(CC(=O)[O-])CO.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate can be synthesized by reacting butyric acid-13C4 with sodium hydroxide. The reaction typically occurs in an aqueous solution, where butyric acid-13C4 is neutralized by sodium hydroxide to form sodium butyrate-13C4 .

Industrial Production Methods

Industrial production of sodium butyrate-13C4 involves the isotopic labeling of butyric acid with carbon-13, followed by neutralization with sodium hydroxide. The process ensures high purity and isotopic enrichment, making it suitable for research applications .

化学反応の分析

Types of Reactions

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to butanol under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Butanol.

Substitution: Various substituted butyrates depending on the reagent used.

科学的研究の応用

The applications of sodium;4-hydroxy(1,2,3,4-<sup>13</sup>C<sub>4</sub>)butanoate, also known as sodium oxybate, are primarily centered around its use as a pharmaceutical drug . Additionally, the compound and its related forms are utilized in scientific research for various purposes, including mechanistic studies and as precursors in synthesizing labeled compounds .

Pharmaceutical Applications

Treatment of Narcolepsy Sodium oxybate is approved for treating narcolepsy symptoms, including sudden muscle weakness (cataplexy) and excessive daytime sleepiness . It is sold under the brand name Xyrem, among others . Sodium oxybate increases the time spent in Stages N2 and N3 of sleep and decreases the shift to stages N1/Wake/REM .

Mechanism of Action Following oral administration, GHB is released and rapidly absorbed, exhibiting an absolute bioavailability of about 88% . Plasma levels of GHB increase more than dose-proportionally . The apparent volume of distribution of GHB ranges from 190 mL/kg to 384 mL/kg, with less than 1% bound to plasma proteins at concentrations from 3 mcg/mL to 300 mcg/mL .

Dosage and Administration After a single oral dose of 2.25g to 4.5g of sodium oxybate, the C<sub>max</sub> was 27–90 μg/mL, and the mean T<sub>max</sub> ranged from 25 to 75 minutes . A high-fat meal delays absorption, reducing C<sub>max</sub> of GHB by 59% and decreasing systemic exposure (AUC) by 37% .

Scientific Research Applications

Isotopic Labeling Studies Sodium;4-hydroxy(1,2,3,4-<sup>13</sup>C<sub>4</sub>)butanoate and related compounds are used in isotopic labeling studies to investigate metabolic pathways and reaction mechanisms . For instance, 1, 2, 3-[<sup>13</sup>C3]-2-[<sup>13</sup>C1H3]-2-[O2H]-3-oxo-4, 4, 4-[2H3]-butanoate can be mixed with other known precursors .

Synthesis of Labeled Compounds These compounds serve as precursors in synthesizing labeled compounds for NMR spectroscopy and other analytical techniques . For example, they are used in producing U-[<sup>2</sup>H, <sup>15</sup>N, <sup>12</sup>C], Ala-[<sup>13</sup>C1H3]β, Met-[<sup>13</sup>C1H3]ε, Leu/Val-[<sup>13</sup>C1H3]pro-S, Ile-[<sup>13</sup>C1H3]δ1, Thr-[<sup>13</sup>C1H3]γ HSP90-NTD .

Study of Nitrate Reduction While not a direct application, research on nitrate reduction in bacteria like Pseudomonas putrefaciens involves monitoring the production of ammonium, which is relevant to understanding nitrogen metabolism .

Substance Abuse and Dependence Data from post-marketing surveillance suggest that abuse of sodium oxybate by patients and/or recreational drug users is rare . From market introduction through March 2008, approximately one case of Substance Abuse was reported for every 2,600 patients treated (a rate of approximately 0.039%) .

作用機序

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate exerts its effects by inhibiting histone deacetylases, leading to increased acetylation of histones. This results in changes in chromatin structure and modulation of gene expression. The compound targets various molecular pathways involved in cell proliferation, differentiation, and apoptosis .

類似化合物との比較

Similar Compounds

Sodium butyrate: The non-labeled form of the compound.

Sodium propionate: Another short-chain fatty acid with similar properties.

Sodium acetate: A short-chain fatty acid with different metabolic effects

Uniqueness

Sodium;4-hydroxy(1,2,3,4-13C4)butanoate is unique due to its isotopic labeling with carbon-13, making it particularly useful in metabolic studies and tracing experiments. This labeling allows for precise tracking of the compound’s metabolic fate in biological systems .

生物活性

Sodium 4-hydroxybutanoate, also known as sodium 4-hydroxybutyrate (NaHB), is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and metabolic effects. This article explores the biological activity of sodium 4-hydroxy(1,2,3,4-13C4)butanoate through various studies and findings.

Chemical Structure and Properties

Sodium 4-hydroxybutanoate is a derivative of butyric acid, characterized by the presence of a hydroxyl group at the fourth carbon position. The incorporation of stable isotopes, such as carbon-13, allows for advanced tracking in metabolic studies. Its molecular formula is C₄H₇NaO₃.

Antimicrobial Activity

Recent research has highlighted the role of sodium 4-hydroxybutyrate in promoting the expression of endogenous antimicrobial peptides (AMPs). A study conducted on murine bone marrow-derived macrophages demonstrated that sodium 4-hydroxybutyrate can upregulate AMP expression through mechanisms independent of histone deacetylase inhibition. This upregulation leads to enhanced resistance to bacterial contamination in vivo, suggesting its potential application in functionalizing biomaterials to prevent infections .

Table 1: Summary of Antimicrobial Activity Studies

Metabolic Effects

Sodium 4-hydroxybutyrate has been investigated for its metabolic effects, particularly concerning its role in energy metabolism. It has been shown to stimulate glucose oxidation in the anterior pituitary and cerebral cortex, indicating a potential role in energy homeostasis and metabolic regulation. This effect could have implications for conditions characterized by metabolic dysregulation .

Case Studies and Clinical Applications

- Clinical Trials on Metabolic Disorders : Sodium 4-hydroxybutyrate has been evaluated in clinical settings for its potential benefits in metabolic disorders. Preliminary results suggest improvements in metabolic parameters among individuals with specific conditions .

- Use in Biomaterials : The application of sodium 4-hydroxybutyrate in biomaterials has been explored, particularly for enhancing the antimicrobial properties of implants. The functionalization of materials with this compound may improve their biocompatibility and reduce infection rates post-surgery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。